N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide
Description
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound featuring a benzimidazole ring system and a 1,2,4-oxadiazole moiety
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-23-20(28-26-14)8-4-7-19(27)22-13-15-9-11-16(12-10-15)21-24-17-5-2-3-6-18(17)25-21/h2-3,5-6,9-12H,4,7-8,13H2,1H3,(H,22,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSPGRMMHTDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCC(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to achieve high yields and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole and oxadiazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the nitro groups or other functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzimidazole or oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives of the benzimidazole and oxadiazole rings, reduced forms of the compound, and various substituted derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: Due to its structural complexity and biological activity, it has been studied for its potential use as a therapeutic agent in treating various diseases.
Material Science: The compound's unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, which can be used in further research and development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzimidazole ring system is known to interact with various enzymes and receptors, while the oxadiazole moiety can influence the compound's binding affinity and selectivity. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-4-methoxyaniline
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-4-methoxyacetamide
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-4-methoxybenzamide
Uniqueness: This compound is unique due to its specific combination of the benzimidazole and oxadiazole rings, which provides distinct chemical and biological properties compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
